N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives Synthesis
The synthesis and structural determination of various heterocyclic compounds, including pyrimidines and thiophene derivatives, have been extensively explored. These compounds are synthesized through reactions involving different starting materials, showcasing the versatility of heterocyclic chemistry in generating compounds with potential biological activities (Banfield et al., 1987), (Chikaoka et al., 2003).
Antimicrobial and Anticonvulsant Activities
Research into the antimicrobial and anticonvulsant properties of pyrimidinone and oxazinone derivatives fused with thiophene rings indicates the potential of these compounds for therapeutic applications. The synthesized compounds demonstrated good antibacterial and antifungal activities, highlighting the potential of heterocyclic compounds in the development of new antimicrobial agents (Hossan et al., 2012), (Severina et al., 2020).
Structural Analysis
The structural and conformational analyses of various compounds, including those with pyrimidine and thiophene moieties, are crucial for understanding their chemical properties and potential applications. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are employed to elucidate the structures and conformations of these compounds, providing a foundation for further exploration of their applications (Subasri et al., 2016), (Kataev et al., 2021).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-10-7-13-16(27-10)17(23)21(2)18(20-13)26-9-15(22)19-12-8-11(24-3)5-6-14(12)25-4/h5-6,8,10H,7,9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWDGMHONRZJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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